molecular formula C12H20ClNO B3077723 N-(4-Ethoxybenzyl)-1-propanamine hydrochloride CAS No. 1049677-98-6

N-(4-Ethoxybenzyl)-1-propanamine hydrochloride

Cat. No. B3077723
CAS RN: 1049677-98-6
M. Wt: 229.74 g/mol
InChI Key: IZVIYVPHXRMADH-UHFFFAOYSA-N
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Description

“N-(4-Ethoxybenzyl)-1-propanamine hydrochloride” is a chemical compound. It is structurally similar to “N-Ethyl-4-methoxybenzylamine Hydrochloride” which has a molecular weight of 201.7 .

Scientific Research Applications

Synthesis and Characterization

  • Research in synthetic chemistry has explored the synthesis of related compounds, such as N,N-dialkylaminoethyl-4-ethoxybenzylether products, showcasing methodologies that might be applicable to "N-(4-Ethoxybenzyl)-1-propanamine hydrochloride." These processes typically involve phase-transfer catalysis techniques, highlighting efficient synthetic routes for producing ether derivatives with potential biological activities (Sun Ying-ying, 2010).

Pharmacological Studies

  • Compounds structurally similar to "this compound" have been investigated for their neuroprotective effects. Studies have demonstrated that certain Ca(2+) channel blockers show significant protection against ischemia-induced brain injury, suggesting a potential area of research for examining the neuroprotective properties of "this compound" (C. Hicks, M. Ward, M. O'Neill, 2000).

Hepatoprotective Activity

  • Aminoalkylphenol derivatives, related to the compound , have been synthesized and evaluated for hepatoprotective activity, demonstrating pronounced effects against tetrachloromethane-induced toxic hepatitis. Such studies suggest that "this compound" could be explored for similar hepatoprotective potentials (O. I. Dyubchenko et al., 2006).

properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-3-9-13-10-11-5-7-12(8-6-11)14-4-2;/h5-8,13H,3-4,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVIYVPHXRMADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1049677-98-6
Record name Benzenemethanamine, 4-ethoxy-N-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049677-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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